4-Amino-3-(cyclohexylmethyl)phenol

Description

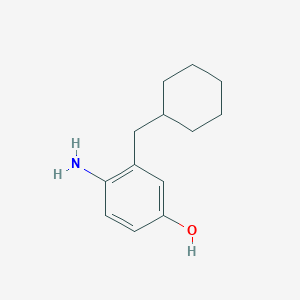

4-Amino-3-(cyclohexylmethyl)phenol is a phenolic compound characterized by a cyclohexylmethyl substituent at the 3-position and an amino group at the 4-position of the phenol ring.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

4-amino-3-(cyclohexylmethyl)phenol |

InChI |

InChI=1S/C13H19NO/c14-13-7-6-12(15)9-11(13)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8,14H2 |

InChI Key |

CRZQPUVLWZDZTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC2=C(C=CC(=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(cyclohexylmethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloromethylbenzene, followed by reduction and functional group transformations . The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines and substituted phenols .

Scientific Research Applications

4-Amino-3-(cyclohexylmethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions, which can influence cellular processes and signaling pathways. For example, its antioxidant properties may involve the scavenging of free radicals and the modulation of oxidative stress .

Comparison with Similar Compounds

Cyclohexylmethyl vs. Dichlorophenoxy Substituents

- JPL (5-(cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol): Contains both a cyclohexylmethyl group and a dichlorophenoxy substituent. The electron-withdrawing Cl atoms enhance binding affinity to enzymes like InhA (a target in tuberculosis research) compared to simpler alkylphenols. JPL’s molecular weight (373.28 g/mol) and logP (estimated >4) reflect its lipophilic nature .

- Its amino group may facilitate hydrogen bonding in biological systems .

Amino Group Positioning and Polarity

- 4-Amino-3-(3-aminopropyl)phenol (C₉H₁₄N₂O, MW 166.22 g/mol): Features two amino groups, increasing polarity (Topological Polar Surface Area [TPSA] ~46.2) and hydrogen-bonding capacity compared to the single amino group in the target compound. This enhances solubility in aqueous environments but may reduce membrane permeability .

- 4-Amino-3-(trifluoromethyl)phenol (C₇H₆F₃NO, MW 177.12 g/mol): The electronegative trifluoromethyl group lowers pKa of the phenol (increasing acidity) and introduces strong electron-withdrawing effects, altering reactivity in synthetic pathways .

Physicochemical Properties

Q & A

Q. What synthetic methodologies are currently employed for the preparation of 4-Amino-3-(cyclohexylmethyl)phenol, and how can reaction parameters be optimized for higher yields?

The synthesis of this compound can be achieved through multi-step routes involving Grignard reactions, alkylation, and reductive amination. For example, a cyclohexylmethyl group can be introduced via a Grignard reagent (e.g., MeMgBr in THF with CuCl catalysis), followed by reductive amination using NaBH(OAc)₃ and primary amines . Optimization strategies include:

- Adjusting solvent systems (e.g., THF vs. Et₂O) to enhance reaction efficiency.

- Modifying catalyst loadings (e.g., CuCl) to reduce side reactions.

- Employing controlled stoichiometry of NaBH(OAc)₃ to minimize over-reduction.

Q. Key Synthetic Steps

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| i | 3-MeOC₆H₄MgBr, Et₂O; HCl | Coupling via Grignard reaction | |

| ii | MeMgBr, THF, CuCl catalyst | Alkylation | |

| iii | Primary amine, NaBH(OAc)₃, MeOH | Reductive amination |

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural identity and purity of this compound in synthetic batches?

- NMR Spectroscopy : Analyze aromatic proton environments (δ 6.5–7.5 ppm for phenolic protons) and cyclohexylmethyl CH₂ groups (δ 1.0–2.5 ppm) .

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) for purity assessment, monitoring at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (calc. for C₁₃H₁₉NO: 205.15 g/mol) via ESI+ or MALDI-TOF .

Q. What are the key stability considerations for storing this compound, and how can degradation products be monitored under varying conditions?

- Storage : Protect from light and moisture; store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amino group.

- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to detect phenolic oxidation products (e.g., quinones) .

Advanced Research Questions

Q. How does the cyclohexylmethyl substituent in this compound influence its binding kinetics to GABA_B receptors compared to other phenolic derivatives?

The cyclohexylmethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration and receptor binding. In GABA_B receptor assays, structural analogs with cyclohexylmethyl groups (e.g., CGP54626) show higher affinity due to hydrophobic interactions with receptor pockets . Comparative studies using radiolabeled ligands (e.g., [³H]CGP54626) and competitive binding assays can quantify these effects .

Q. What experimental approaches can elucidate the metabolic pathways of this compound in mammalian systems, and what are the implications for its pharmacokinetic profile?

- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation, deamination).

- LC-MS/MS : Detect and quantify metabolites like cyclohexylmethanol or 3-aminophenol derivatives .

- Pharmacokinetic Modeling : Correlate metabolic stability (t₁/₂) with bioavailability using compartmental models .

Q. In cases of contradictory structure-activity relationship (SAR) data for this compound analogs, what methodological strategies can resolve these discrepancies?

- Orthogonal Assays : Validate activity using both binding (e.g., radioligand displacement) and functional assays (e.g., cAMP inhibition) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by assay variability (e.g., cell type differences) .

- Crystallography : Resolve ligand-receptor complexes to identify critical binding motifs .

Q. How can computational models be leveraged to predict the interaction of this compound with novel biological targets, and what validation experiments are required?

Q. What fluorescence labeling strategies enable real-time tracking of this compound in cellular uptake and distribution studies?

- BODIPY Conjugation : Attach fluorophores (e.g., BODIPY-FL) to the amino group via NHS ester chemistry .

- Live-Cell Imaging : Use confocal microscopy to monitor intracellular localization in HEK293 or neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.